molecular formula C10H15ClFN B7852398 (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride

(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride

Cat. No.: B7852398
M. Wt: 203.68 g/mol
InChI Key: CFXKQDSAYITDQP-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride is an organic compound with a complex structure that includes a fluorinated phenyl group and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride typically involves the reaction of 3-fluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of the fluorine atom can influence the binding affinity and specificity of the compound to target proteins or enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methyl-propan-2-ylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)methyl-propan-2-ylazanium;chloride
  • (2-Fluorophenyl)methyl-propan-2-ylazanium;chloride
  • (3-Chlorophenyl)methyl-propan-2-ylazanium;chloride

Uniqueness

(3-Fluorophenyl)methyl-propan-2-ylazanium;chloride is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and pharmacokinetic profile.

Properties

IUPAC Name

(3-fluorophenyl)methyl-propan-2-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXKQDSAYITDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC1=CC(=CC=C1)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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